2-(morpholinomethyl)acrylonitrile
Description
2-(Morpholinomethyl)acrylonitrile is an acrylonitrile derivative characterized by a morpholinomethyl substituent attached to the acrylonitrile backbone. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is known for its electron-donating properties and is frequently employed in medicinal chemistry to enhance solubility, bioavailability, or target-specific interactions. The acrylonitrile moiety (CH₂=CH–CN) is a versatile functional group widely utilized in polymer chemistry and bioactive compound synthesis due to its reactivity in radical polymerization and Michael addition reactions.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFPJBVQJTSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380269 | |
| Record name | 2-(morpholin-4-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35961-50-3 | |
| Record name | 2-(morpholin-4-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(morpholinomethyl)acrylonitrile typically involves the reaction of morpholine with acrylonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the morpholine to the acrylonitrile. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(morpholinomethyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(morpholinomethyl)acrylonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(morpholinomethyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Acrylonitrile derivatives are highly tunable through substituent modifications. Key structural analogs include:
- Aryl-substituted acrylonitriles: Compounds like (Z)-3-p-tolyl-2-(2-(trifluoromethoxy)phenyl)acrylonitrile () feature aromatic rings with electron-withdrawing (e.g., trifluoromethoxy) or electron-donating (e.g., methoxy, dimethylamino) groups. These substituents significantly alter electronic properties, influencing reactivity and biological activity.
- Heterocyclic acrylonitriles : Benzothiophene acrylonitrile derivatives () incorporate fused aromatic systems, enhancing planarity and interactions with biological targets like tubulin in anticancer applications.
- Azobenzene acrylonitriles : Stilbene azobenzene derivatives () combine photoresponsive azo groups with acrylonitrile, enabling applications in holographic materials.
Key Difference: The morpholinomethyl group in 2-(morpholinomethyl)acrylonitrile introduces a bulky, polar substituent that may improve solubility compared to nonpolar aryl groups. This contrasts with electron-withdrawing substituents (e.g., –NO₂ in ), which reduce electron density and alter conjugation.
Physical and Chemical Properties
Biological Activity
2-(Morpholinomethyl)acrylonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
2-(Morpholinomethyl)acrylonitrile, with the chemical formula CHNO, features a morpholine ring attached to an acrylonitrile moiety. This structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 176.22 g/mol |
| Melting Point | 42-44 °C |
| Solubility | Soluble in water |
| pKa | 7.5 |
The biological activity of 2-(morpholinomethyl)acrylonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Biological Activities
Research indicates that 2-(morpholinomethyl)acrylonitrile exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary findings suggest that it may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology.
- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro, particularly against specific cancer cell lines.
Antimicrobial Activity
A study evaluated the efficacy of 2-(morpholinomethyl)acrylonitrile against common pathogens. The results indicated a minimum inhibitory concentration (MIC) below 10 µM for several Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential.
Anticancer Research
In vitro assays conducted on breast cancer cell lines revealed that treatment with 2-(morpholinomethyl)acrylonitrile resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis
To contextualize the biological activity of 2-(morpholinomethyl)acrylonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |
|---|---|---|---|
| 2-(Morpholinomethyl)acrylonitrile | High | Moderate | High |
| N-(3-hydroxypropyl)cinnamamide | Moderate | Low | Moderate |
| N,N-Diethylcinnamamide | High | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
